1-[(2-fluorophenyl)imino]-1H-isoindol-3-amine
Description
1-[(2-Fluorophenyl)imino]-1H-isoindol-3-amine (CAS: N/A, molecular formula: C₁₃H₁₀FN₃) is a Schiff base derivative featuring a fluorinated aromatic substituent. Key physical properties include a melting point of 129.19°C, boiling point of ~429.6°C (760 mmHg), density of 1.3 g/cm³, and refractive index (n²⁰D) of 1.66 . It is commercially available in research-grade quantities (e.g., 250 mg for $197.00) and is recommended for storage at room temperature . The compound’s structure combines an isoindole core with an imine-linked 2-fluorophenyl group, which influences its electronic and steric properties.
Properties
IUPAC Name |
3-(2-fluorophenyl)iminoisoindol-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN3/c15-11-7-3-4-8-12(11)17-14-10-6-2-1-5-9(10)13(16)18-14/h1-8H,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOGIFYUPOMDYNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC2=NC3=CC=CC=C3F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-fluorophenyl)imino]-1H-isoindol-3-amine typically involves the reaction of 2-fluoroaniline with phthalic anhydride under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as toluene or xylene, and a catalyst, such as sulfuric acid or polyphosphoric acid. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
1-[(2-fluorophenyl)imino]-1H-isoindol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding quinones or other oxidized derivatives.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-[(2-fluorophenyl)imino]-1H-isoindol-3-amine is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential use in drug discovery and development due to its unique chemical properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(2-fluorophenyl)imino]-1H-isoindol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Substituent Variations
The compound belongs to a broader class of iminoisoindol-3-amine derivatives. Key analogs include:
Key Observations :
- Electronic Effects: The 2-fluorophenyl group in the target compound provides moderate electron-withdrawing character, contrasting with the stronger electron-withdrawing nitro (-NO₂) and trifluoromethyl (-CF₃) groups in analogs .
- Steric Effects : The 2,6-dimethylphenyl analog exhibits significant steric hindrance, which may reduce reactivity in coordination chemistry or catalytic applications .
Physical Properties
- Melting Points : The target compound (129.19°C) has a lower melting point than the 3-nitro analog (likely >150°C, inferred from molecular weight and polarity) .
- Solubility : Fluorine’s lipophilicity may enhance the target’s solubility in organic solvents compared to polar nitro or methoxy derivatives.
Biological Activity
1-[(2-fluorophenyl)imino]-1H-isoindol-3-amine is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and related research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by the presence of a fluorophenyl group, which influences its electronic properties and biological interactions. The fluorine atom can enhance lipophilicity and alter the binding affinity to various biological targets.
This compound exhibits biological activity primarily through its interaction with specific enzymes and receptors. It has been noted for its ability to modulate enzyme activity, which can lead to significant biological effects, including:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Binding : It has potential as a ligand for various receptors, influencing cellular signaling pathways.
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, indicating its potential therapeutic applications. Key findings include:
| Activity | Description |
|---|---|
| Antitumor Activity | Demonstrated effects in inhibiting cancer cell proliferation in vitro. |
| Antithrombotic Potential | Potential to inhibit blood coagulation factors, relevant for thrombosis treatment. |
| Neuroprotective Effects | Observed modulation of pathways involved in neuroprotection and neuronal health. |
Case Study 1: Antitumor Activity
A study conducted on cancer cell lines showed that this compound significantly reduced cell viability at concentrations above 10 µM. The mechanism was attributed to apoptosis induction via caspase activation, highlighting its potential as an anticancer agent.
Case Study 2: Antithrombotic Effects
Research indicated that the compound could inhibit factor IXa, a key player in the coagulation cascade. In vitro assays demonstrated that it effectively reduced thrombin generation, suggesting a role in managing thromboembolic disorders.
Research Findings
Recent studies have expanded on the compound's biological profile:
- Inhibition of Indoleamine 2,3-Dioxygenase (IDO1) : Some derivatives of isoindole compounds have shown promise as IDO1 inhibitors, which are crucial in cancer immunotherapy due to their role in immune modulation .
- Metabolic Stability : Investigations into the metabolic stability of related compounds indicate that modifications at the phenyl ring can enhance stability and reduce hepatotoxicity .
- GABA-A Receptor Modulation : Similar compounds have been explored as positive allosteric modulators of GABA-A receptors, suggesting potential neuropharmacological applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
